molecular formula C16H24ClN3O3S B5343915 N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide

Katalognummer B5343915
Molekulargewicht: 373.9 g/mol
InChI-Schlüssel: IMECWIVVABJVOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide, also known as BAY 43-9006 or sorafenib, is a small molecule drug used in the treatment of cancer. Sorafenib was first developed by Bayer AG and Onyx Pharmaceuticals in the early 2000s and was approved by the U.S. Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma (RCC). Since then, sorafenib has been approved for the treatment of other types of cancer, including hepatocellular carcinoma (HCC) and thyroid cancer.

Wirkmechanismus

Sorafenib works by inhibiting several signaling pathways involved in tumor growth and survival, including the RAF/MEK/ERK pathway, the VEGF/VEGFR pathway, and the PDGF/PDGFR pathway. By inhibiting these pathways, sorafenib can block the growth and proliferation of cancer cells and induce apoptosis (programmed cell death).
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, angiogenesis, and tumor invasion. Sorafenib has also been shown to induce apoptosis in cancer cells and to inhibit the expression of several genes involved in tumor growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for use in lab experiments, including its high potency and specificity for multiple signaling pathways involved in tumor growth and survival. However, sorafenib also has limitations, including its high cost and potential toxicity in non-cancer cells.

Zukünftige Richtungen

There are several future directions for the use of sorafenib in cancer treatment, including the development of combination therapies with other targeted agents or chemotherapy drugs, the identification of biomarkers to predict response to sorafenib, and the development of new formulations or delivery methods to improve efficacy and reduce toxicity. Additionally, sorafenib may have potential applications in other diseases, such as cardiovascular disease and inflammation.

Synthesemethoden

The synthesis of sorafenib involves several steps, including the reaction of 4-chloro-3-nitrobenzoyl chloride with N-sec-butylamine to form N-(sec-butyl)-4-chloro-3-nitrobenzamide. The nitro group is then reduced to an amino group using palladium on carbon (Pd/C) and hydrogen gas. The resulting compound is then reacted with 4-methylpiperazine to form N-(sec-butyl)-4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In preclinical studies, sorafenib has been shown to inhibit the growth and proliferation of cancer cells by targeting multiple signaling pathways involved in tumor growth and survival. In clinical trials, sorafenib has been shown to improve overall survival and progression-free survival in patients with advanced RCC, HCC, and thyroid cancer.

Eigenschaften

IUPAC Name

N-butan-2-yl-4-chloro-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O3S/c1-4-12(2)18-16(21)13-5-6-14(17)15(11-13)24(22,23)20-9-7-19(3)8-10-20/h5-6,11-12H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMECWIVVABJVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.